

Spectroscopic Characterization of Fmoc-N-Me-Phe-OH: A Technical Guide

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Compound of Interest

Compound Name: *Fmoc-N-Me-Phe-OH*

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This technical guide provides a comprehensive overview of the spectroscopic data for N-(9-Fluorenylmethoxycarbonyl)-N-methyl-L-phenylalanine (**Fmoc-N-Me-Phe-OH**). Due to the limited availability of published experimental spectra for this specific compound, this guide utilizes data from its close structural analog, Fmoc-Phe-OH, as a reference point and provides expert analysis on the expected spectral differences arising from N-methylation. This document also includes detailed, generalized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which are essential for the characterization of this and similar molecules.

Introduction

Fmoc-N-Me-Phe-OH is an N-methylated amino acid derivative widely used in solid-phase peptide synthesis. The N-methyl group is a crucial modification in peptide drug design as it can enhance metabolic stability, improve cell permeability, and modulate the conformational properties of the resulting peptide. Accurate spectroscopic characterization is a critical step in ensuring the quality and purity of this building block before its incorporation into peptide sequences.

Spectroscopic Data Summary

The following tables summarize the expected and reference spectroscopic data for **Fmoc-N-Me-Phe-OH**. The data for ^1H NMR, ^{13}C NMR, and IR are based on the non-methylated analog,

Fmoc-Phe-OH, with an analysis of the anticipated variations.

Table 1: Mass Spectrometry Data for Fmoc-N-Me-Phe-OH

Parameter	Value	Source
Molecular Formula	C ₂₅ H ₂₃ NO ₄	[1] [2] [3] [4]
Molecular Weight	401.45 g/mol	[1] [2] [3] [4]
Expected Ion (ESI+)	[M+H] ⁺	Calculated
m/z	402.16	Calculated

Table 2: ¹H NMR Spectroscopic Data (Reference: Fmoc-Phe-OH)

Solvent: DMSO-d₆

Chemical Shift (δ) ppm (Fmoc-Phe-OH)	Multiplicity	Assignment (Fmoc-Phe-OH)	Expected Shift/Change for Fmoc-N-Me-Phe-OH
~12.8	br s	COOH	No significant change expected.
7.89	d	NH	This signal will be absent.
7.70 - 7.90	m	4H, Aromatic (Fmoc)	Minor shifts possible.
7.20 - 7.45	m	9H, Aromatic (Fmoc & Phe)	Minor shifts possible.
4.20 - 4.30	m	CH, CH ₂ (Fmoc)	Minor shifts possible.
3.10 - 3.30	m	β-CH ₂ (Phe)	Minor shifts possible.
N/A	s	N-CH ₃	A new singlet is expected, likely in the 2.5 - 3.0 ppm range.

Table 3: ^{13}C NMR Spectroscopic Data (Reference: Fmoc-Phe-OH)Solvent: DMSO- d_6

Chemical Shift (δ) ppm (Fmoc-Phe-OH)	Assignment (Fmoc-Phe-OH)	Expected Shift/Change for Fmoc-N-Me-Phe-OH
~173	C=O (Carboxylic Acid)	Minor shift.
~156	C=O (Carbamate)	Minor shift.
~144, 141	Aromatic (Fmoc, quaternary)	Minor shifts.
~138	Aromatic (Phe, quaternary)	Minor shift.
120 - 130	Aromatic (Fmoc & Phe)	Minor shifts.
~66	CH_2 (Fmoc)	Minor shift.
~56	$\alpha\text{-CH}$ (Phe)	Shift expected due to N-methylation.
~47	CH (Fmoc)	Minor shift.
~37	$\beta\text{-CH}_2$ (Phe)	Minor shift.
N/A	N- CH_3	A new signal is expected, likely in the 30 - 40 ppm range.

Table 4: IR Spectroscopic Data (Reference: Fmoc-Phe-OH)

Wavenumber (cm ⁻¹) (Fmoc-Phe-OH)	Functional Group Assignment	Expected Change for Fmoc-N-Me-Phe-OH
~3300	N-H Stretch (Amide)	This band will be absent.
3100 - 2500	O-H Stretch (Carboxylic Acid)	No significant change expected.
~3050	C-H Stretch (Aromatic)	No significant change expected.
~2950	C-H Stretch (Aliphatic)	Intensity may increase due to the N-CH ₃ group.
~1720	C=O Stretch (Carboxylic Acid)	Minor shift possible.
~1690	C=O Stretch (Carbamate)	Minor shift possible.
~1530	N-H Bend (Amide)	This band will be absent.
~1450, 1480	C=C Stretch (Aromatic)	No significant change expected.
~1250	C-O Stretch	No significant change expected.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of solid organic compounds like **Fmoc-N-Me-Phe-OH**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to confirm the chemical structure.

Methodology:

- Sample Preparation: Weigh approximately 5-10 mg of **Fmoc-N-Me-Phe-OH** and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or CD₃OD) in an NMR tube.^{[5][6]} Common solvents for Fmoc-amino acids include DMSO-d₆ and CDCl₃.^[7]

- Referencing: Add a small amount of an internal standard, such as tetramethylsilane (TMS), or reference the spectra to the residual solvent peak.[\[5\]](#)
- Data Acquisition:
 - Acquire a ^1H NMR spectrum using a 400 MHz or higher field spectrometer.
 - Acquire a ^{13}C NMR spectrum. A proton-decoupled spectrum is standard.
 - Additional experiments like COSY, HSQC, and HMBC can be performed to aid in the complete assignment of all proton and carbon signals.

Fourier-Transform Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

- Sample Preparation (Thin Solid Film):
 - Dissolve a small amount (a few mg) of **Fmoc-N-Me-Phe-OH** in a volatile solvent like methylene chloride or acetone.[\[8\]](#)
 - Place a drop of the solution onto an IR-transparent salt plate (e.g., NaCl or KBr).[\[8\]](#)
 - Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.[\[8\]](#)[\[9\]](#)
- Sample Preparation (KBr Pellet):
 - Grind 1-2 mg of the sample with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle.[\[10\]](#)
 - Press the mixture into a thin, transparent pellet using a hydraulic press.[\[10\]](#)
- Data Acquisition:
 - Record a background spectrum of the empty sample holder or a clean salt plate.

- Place the sample in the spectrometer and acquire the IR spectrum, typically in the range of 4000-400 cm^{-1} .

Mass Spectrometry (MS)

Objective: To determine the molecular weight and confirm the elemental composition.

Methodology (Electrospray Ionization - ESI):

- Sample Preparation:
 - Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
 - Dilute the stock solution to a final concentration of $\sim 10 \mu\text{g/mL}$ with a solvent mixture compatible with ESI-MS, often containing a small amount of formic acid (e.g., 0.1%) to promote protonation.[\[11\]](#)
- Data Acquisition:
 - Infuse the sample solution into the ESI source of a high-resolution mass spectrometer (e.g., TOF or Orbitrap).[\[12\]](#)[\[13\]](#)
 - Acquire the mass spectrum in positive ion mode to observe the protonated molecule $[\text{M}+\text{H}]^+$.
 - The high-resolution measurement will provide an accurate mass that can be used to confirm the elemental formula.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a modified amino acid like **Fmoc-N-Me-Phe-OH**.



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Caption: Workflow for Synthesis and Spectroscopic Characterization.

Conclusion

This technical guide provides a framework for the spectroscopic analysis of **Fmoc-N-Me-Phe-OH**. While direct experimental data is scarce, the use of data from the close analog Fmoc-Phe-OH, combined with a theoretical understanding of the effects of N-methylation, allows for a reliable characterization. The provided experimental protocols offer a standardized approach for researchers to obtain high-quality spectroscopic data for this and other modified amino acids, ensuring their suitability for peptide synthesis and other applications in drug discovery and development.

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- To cite this document: BenchChem. [Spectroscopic Characterization of Fmoc-N-Me-Phe-OH: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b557321#spectroscopic-data-nmr-ir-ms-of-fmoc-n-me-phe-oh]

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